Mlv 6976

Description

Historical Context and Research Significance of Ipenoxazone

The study of Ipenoxazone is situated within the broader exploration of chemical entities for potential therapeutic applications ontosight.ai. While specific historical details regarding its initial discovery and early research are not extensively available in the public domain, its identification by various database IDs, including PubChem CID 65882 and ChEMBL2104917, indicates its inclusion in chemical and biological databases used by researchers nih.govontosight.ai. The significance of Ipenoxazone in academic research stems from its potential as a subject of investigation in medicinal chemistry, contributing to the ongoing effort to discover and develop new medications ontosight.ai.

Research into compounds structurally similar to Ipenoxazone, such as Ipenoglan hydrochloride, is considered crucial in the drug development process ontosight.ai. The exploration of these related compounds, alongside Ipenoxazone, contributes to the collective knowledge base in medicinal chemistry, aiming to identify new lead molecules ontosight.aiontosight.ai.

Recent academic research highlights the utility of synthetic methodologies in accessing pharmaceutical intermediates, including those for Ipenoxazone. For instance, a catalytic dynamic kinetic resolution (DKR) and asymmetric transfer hydrogenation (ATH) process has been successfully applied to synthesize key pharmaceutical intermediates for Ipenoxazone on a gram scale, demonstrating the practical utility of this method in organic synthesis organic-chemistry.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. This indicates that Ipenoxazone or its core structure has been a target in the development of efficient and stereoselective synthetic routes.

Interdisciplinary Relevance in Life Sciences and Medicinal Chemistry

Ipenoxazone holds interdisciplinary relevance, particularly in the life sciences and medicinal chemistry ontosight.ai. Medicinal chemistry, as a field, is concerned with the invention, discovery, design, identification, and preparation of biologically active compounds, as well as studying their metabolism and mode of action mdpi.com. The investigation of Ipenoxazone aligns with these objectives.

Compounds containing the oxazolidinone core, a structural feature of Ipenoxazone, are known to exhibit a range of biological activities, including potential antimicrobial, antifungal, and antiviral properties ontosight.aiontosight.ai. While the specific pharmacological properties and potential uses of Ipenoxazone itself require further detailed study and clinical trial data, the structural class to which it belongs suggests its relevance for research into infectious diseases ontosight.aiontosight.ai.

Furthermore, the development of synthetic routes for intermediates of Ipenoxazone underscores its connection to synthetic organic chemistry, a fundamental discipline within medicinal chemistry and life sciences organic-chemistry.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. Efficient synthesis of complex molecules like Ipenoxazone is essential for facilitating further biological evaluation and research. The application of advanced catalytic methods, such as asymmetric transfer hydrogenation, in the synthesis of Ipenoxazone intermediates exemplifies the intersection of synthetic methodology with the goals of medicinal chemistry to produce chiral, biologically relevant molecules organic-chemistry.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net.

The study of Ipenoxazone and similar compounds contributes to the broader understanding of structure-activity relationships, a core concept in medicinal chemistry aimed at correlating chemical structure with biological activity mdpi.com. This knowledge is vital for the rational design of new drugs.

While detailed research findings specifically on the biological activity and mechanism of action of Ipenoxazone are not widely available in the provided search results, its presence in chemical and biological databases and its use as a target in synthetic methodology research highlight its role as a compound of academic interest within the interdisciplinary landscape of life sciences and medicinal chemistry nih.govuni.luontosight.aiorganic-chemistry.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net.

Data Table:

Based on the available search results, specific quantitative data suitable for a detailed research findings table (e.g., binding affinities, IC50 values, yields from multiple synthesis variations) is not consistently provided for Ipenoxazone itself. However, some chemical properties are available.

| Property | Value | Source |

| Molecular Formula | C22H34N2O2 | nih.govuni.lu |

| Molecular Weight | 358.5 g/mol | tacir.pro |

| Monoisotopic Mass | 358.26202 Da | uni.lutacir.pro |

| XLogP (predicted) | 4.8 | uni.lutacir.pro |

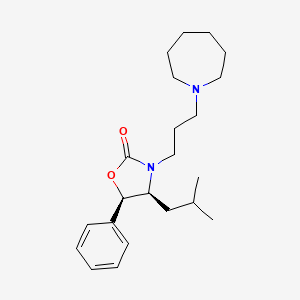

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNMZSIJHFEYTM-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318288 | |

| Record name | Ipenoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104454-71-9 | |

| Record name | Ipenoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104454-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipenoxazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104454719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipenoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPENOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839F26EVAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ipenoxazone and Analogues

Stereoselective Synthesis Approaches for Ipenoxazone Intermediates

Control over stereochemistry is paramount in the synthesis of pharmaceutical intermediates like those for Ipenoxazone. Modern catalytic methods, particularly those involving asymmetric transfer hydrogenation and dynamic kinetic resolution, have proven highly effective.

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR) have been successfully combined in catalytic protocols for the enantio- and diastereoselective reduction of α-substituted-β-keto carbonitriles. This methodology is crucial for the simultaneous construction of β-hydroxy carbonitrile scaffolds featuring two contiguous stereogenic centers in high yields and excellent enantio- and diastereoselectivities organic-chemistry.orgresearchgate.netnih.gov. Chiral β-hydroxy carbonitriles are valuable intermediates in organic synthesis due to their versatility as precursors for various functional groups organic-chemistry.org.

Research has demonstrated that a catalytic DKR-ATH process can efficiently produce β-hydroxy carbonitriles with high yields, typically ranging from 94% to 98%, and exceptional enantio- and diastereoselectivities, often achieving up to >99% ee and >99:1 dr organic-chemistry.orgresearchgate.netnih.gov. Optimized conditions for this transformation have involved the use of a tethered rhodium catalyst, such as (R,R)-cat. 4, in toluene (B28343) with an azeotropic mixture of formic acid and triethylamine (B128534) organic-chemistry.org. This methodology has been successfully applied on a gram scale to synthesize key pharmaceutical intermediates for compounds including Ipenoxazone and Tapentadol, highlighting its practical utility organic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.netx-mol.netresearchgate.netresearchgate.netreferencecitationanalysis.com.

The catalytic reduction of α-substituted-β-keto carbonitriles via the DKR-ATH process represents a significant catalytic protocol for achieving high levels of enantio- and diastereoselectivity organic-chemistry.orgresearchgate.netnih.gov. This method allows for the efficient synthesis of β-hydroxy carbonitriles with two contiguous stereogenic centers in a single step organic-chemistry.orgresearchgate.netnih.gov. The high yields and selectivities observed underscore the effectiveness of these catalytic systems in controlling the stereochemical outcome of the reduction. organic-chemistry.orgresearchgate.netnih.gov

The development of such catalytic systems, often involving transition metals like ruthenium and rhodium, is a key area of research in asymmetric synthesis, providing access to valuable chiral building blocks. researchgate.netnih.govrsc.orgrsc.org

Here is a summary of representative results from the DKR-ATH process for the synthesis of β-hydroxy carbonitrile intermediates:

| Substrate Class | Reaction Type | Catalyst Type | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Citation |

| α-substituted-β-keto carbonitriles | DKR-ATH | Tethered Rhodium | 94-98 | Up to >99% | Up to >99:1 | organic-chemistry.orgresearchgate.netnih.gov |

Computational Chemistry Applications in Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding and optimizing stereoselective transformations relevant to Ipenoxazone synthesis.

Density Functional Theory (DFT) calculations are employed to rationalize the origin of stereoselectivity observed in catalytic reactions, including the DKR-ATH process used for Ipenoxazone intermediates. organic-chemistry.orgresearchgate.netnih.govacs.orgx-mol.netresearchgate.net These calculations can provide insights into the transition states and intermediates involved, helping to explain why certain stereoisomers are favored. organic-chemistry.orgrsc.orgmdpi.combg.ac.rsmdpi.comnih.govmdpi.comscielo.brresearchgate.net For instance, DFT calculations have been used to rationalize the diastereoselectivity in the reduction of α-substituted-β-keto carbonitriles, indicating that the anti-product is favored due to stronger hydrogen bonding in the transition state. organic-chemistry.orgresearchgate.netnih.govacs.orgx-mol.netresearchgate.net Computational studies contribute to the rational design of catalysts and reaction conditions for improved stereocontrol in organic synthesis. rsc.orgmdpi.com

Utility of Ipenoxazone as a Pharmaceutical Intermediate and Organic Synthesis Building Block

Ipenoxazone is recognized for its utility as a pharmaceutical intermediate. organic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.netx-mol.netresearchgate.netresearchgate.netreferencecitationanalysis.comeuropa.eugoogleapis.com The efficient and stereoselective synthesis of its key intermediates, such as the chiral β-hydroxy carbonitriles obtained via DKR-ATH, is essential for the manufacturing of Ipenoxazone. organic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.netx-mol.netresearchgate.netresearchgate.netreferencecitationanalysis.com The ability to synthesize these chiral building blocks with high purity is critical in the pharmaceutical industry, as the stereochemistry of a molecule can significantly impact its biological activity. Ipenoxazone's role as an intermediate highlights the importance of developing robust and selective synthetic routes to access complex molecules for pharmaceutical applications.

Investigational Pharmacology and Biological Activities of Ipenoxazone

Exploration of Potential Biological Activities

Considerations for Anti-inflammatory, Antimicrobial, and Antiviral Properties

Research into compounds structurally similar to Ipenoxazone, particularly those containing the oxazolidinone ring, suggests potential for a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiontosight.ai While specific studies detailing Ipenoxazone's direct anti-inflammatory, antimicrobial, or antiviral effects are not widely available in the public domain, the structural class provides a basis for such exploration. For instance, other compounds have demonstrated anti-inflammatory activity through mechanisms like inhibiting pro-inflammatory cytokines or modulating signaling pathways such as NF-κB. mdpi.comscielo.br Similarly, various plant-derived compounds, including flavonoids and polyphenols, have shown antimicrobial and antiviral properties by targeting microbial enzymes or inhibiting viral replication. dovepress.commdpi.comtamiu.edujournaljpri.com The potential for Ipenoxazone to exhibit these properties is an area for further investigation based on its chemical scaffold.

Centrally Acting Muscle Relaxant Properties of Ipenoxazone

Ipenoxazone is described as a potent and centrally acting muscle relaxant. medchemexpress.commedchemexpress.commedchemexpress.comcymitquimica.com Centrally acting muscle relaxants are a group of drugs used to alleviate muscle spasm and discomfort associated with various musculoskeletal conditions. drugbank.comdrugbank.comwikipedia.org These agents typically exert their effects within the central nervous system, as opposed to directly at the neuromuscular junction. openanesthesia.orgwfsahq.org The specific mechanism by which Ipenoxazone produces muscle relaxation is an area of pharmacological investigation.

Pharmacological Target Identification and Characterization

Investigation as a Glutamate (B1630785) Receptor Modulator

Ipenoxazone has been investigated for its potential to modulate glutamate receptors. Specifically, Ipenoxazone (MLV-6976) is listed as an ionotropic glutamate receptor antagonist. ncats.iowikipedia.orgbiorxiv.org Glutamate receptors are a class of receptors that bind to the excitatory neurotransmitter glutamate and are crucial for synaptic plasticity, learning, and memory. google.com Ionotropic glutamate receptors, including AMPA, Kainate, and NMDA receptors, are ligand-gated ion channels that mediate fast synaptic transmission. wikipedia.org Antagonism of these receptors can influence neuronal excitability. Research, such as electrophysiological studies on the medial vestibular nucleus, has examined the effects of Ipenoxazone hydrochloride, described as a glutamate blocker, on neuronal firing. researchgate.netnih.gove-rvs.org

Role as a Phosphodiesterase (PDE) Inhibitor

Ipenoxazone is also identified as a phosphodiesterase (PDE) inhibitor. medchemexpress.commedchemexpress.com Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers involved in various cellular signaling pathways. medchemexpress.comclevelandclinic.orgcvpharmacology.com By inhibiting PDEs, Ipenoxazone could potentially increase intracellular levels of cAMP and/or cGMP, thereby influencing downstream signaling cascades. Different PDE isoforms exist (e.g., PDE1-PDE12), and selective inhibition of specific isoforms can lead to diverse pharmacological effects. medchemexpress.comclevelandclinic.orggoogle.com While Ipenoxazone is broadly categorized as a PDE inhibitor, the specific isoforms it targets and the implications of this inhibition are areas of ongoing research.

Electrophysiological Studies of Ipenoxazone Hydrochloride

Electrophysiological studies have been conducted to investigate the effects of Ipenoxazone hydrochloride on neuronal activity. One study examined its effects on hypoxia-induced firing in neurons of the medial vestibular nucleus (MVN) in cats. researchgate.netnih.gove-rvs.org The study utilized extracellular recording of single neuronal activity in the MVN. nih.gov Results indicated that iontophoretic application of Ipenoxazone hydrochloride inhibited the transient increase in firing rate (hypoxic depolarization) observed during hypoxia, as well as the subsequent disappearance of firing. nih.gov These findings suggest that Ipenoxazone hydrochloride may offer protection against hypoxic neuronal dysfunction. nih.gov Electrophysiological studies are a valuable tool for understanding how compounds modulate the electrical properties and firing patterns of neurons. hopkinsmedicine.org

Effects on Hypoxia-Induced Neuronal Firing in the Medial Vestibular Nucleus (MVN)

Electrophysiological studies have been conducted to examine the effects of ipenoxazone hydrochloride on hypoxia-induced firing in neurons of the medial vestibular nucleus (MVN). Using alpha-chloralose-anesthetized cats, researchers recorded the single neuronal activity of MVN neurons extracellularly vrachi.name.

Under hypoxic conditions induced by inhaling 5% O2, the firing rate of MVN neurons exhibited a characteristic response. This involved a transient increase, referred to as hypoxic depolarization (HD), followed by a gradual decrease and eventual disappearance of firing vrachi.name.

The application of ipenoxazone hydrochloride was found to influence this hypoxia-induced neuronal activity. Iontophoretic application of ipenoxazone hydrochloride inhibited both the hypoxic depolarization and the time it took for firing to disappear under hypoxic conditions vrachi.name. These findings suggest that ipenoxazone can modulate the aberrant neuronal firing patterns that occur in the MVN during hypoxia. vrachi.name

The following table summarizes key observations regarding the effect of hypoxia and Ipenoxazone hydrochloride on MVN neuronal firing:

| Condition | MVN Neuronal Firing Response | Effect of Ipenoxazone HCl Application |

| Normal Oxygen | Baseline spontaneous firing | Not directly assessed in this context |

| Hypoxia (5% O2 Inhalation) | Transient increase (Hypoxic Depolarization), followed by decrease and disappearance | Inhibition of Hypoxic Depolarization and delay in firing disappearance vrachi.name |

Implications for Protection Against Hypoxic Neuronal Dysfunction

The observed inhibitory effects of ipenoxazone hydrochloride on hypoxia-induced neuronal firing in the MVN carry significant implications for its potential protective effects against hypoxic neuronal dysfunction vrachi.name. Hypoxic depolarization and the subsequent loss of neuronal activity in the MVN are indicative of impaired neuronal function under low-oxygen conditions.

Mechanism of Action Research for Ipenoxazone

Elucidation of Molecular and Cellular Mechanisms

The elucidation of molecular and cellular mechanisms involves understanding the specific interactions of a compound within biological systems at a molecular and cellular level vrachi.nametacir.pro. This can include how a compound affects cellular processes, interacts with cellular components, or influences cellular pathways. While the study of compounds like Ipenoxazone contributes to the broader field of medicinal chemistry, specific detailed information on the molecular and cellular mechanisms of Ipenoxazone is not widely available in the public domain nih.gov. General methods for determining MOA at the cellular level can involve observing phenotypic changes in target cells using microscopy, which can provide insight into the compound's action vrachi.name.

Receptor Binding and Signaling Pathway Interactions

Receptor binding is a key aspect of the mechanism of action for many drugs, where the compound binds to specific receptor sites based on its chemical structure vrachi.name. This binding can then trigger or block downstream signaling pathways, which are a series of molecular events that transmit signals within a cell, ultimately leading to a specific cellular response. Receptor tyrosine kinases (RTKs), for example, are a type of cell surface receptor that, upon ligand binding, can activate various intracellular signaling pathways such as the MAPK, STAT, and PI3K pathways, which regulate cell growth, differentiation, and function. Cannabinoid receptors, another example, are associated with G proteins and can inhibit adenylyl cyclase and stimulate MAPK activity. While the concept of receptor activity and signaling pathways is fundamental in pharmacology, specific details regarding Ipenoxazone's interactions with particular receptors or its influence on specific signaling pathways are not widely available in the public domain nih.gov.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. SAR studies aim to identify the specific structural features of a compound that are responsible for its observed biological effect. By analyzing the relationship between structure and activity, medicinal chemists can modify the chemical structure to potentially enhance potency, selectivity, or other desirable properties. This principle is used in drug discovery to predict the biological activity of new compounds and guide the synthesis of novel chemical entities. While SAR studies are a standard approach in the exploration of new chemical entities nih.gov, detailed published research findings specifically outlining the comprehensive SAR of Ipenoxazone are not widely available in the public domain nih.gov. Ipenoxazone has been mentioned in the context of SAR studies uni.lu, and its inclusion in screenings, such as for activity against Ebola virus infection where parameters like EIIP and AQVN are used, suggests its consideration in broader chemical space analysis which can inform SAR.

Preclinical Research and Development of Ipenoxazone

Preclinical Pharmacology Study Design and Objectives

The design and objectives of preclinical pharmacology studies for any new chemical entity (NCE) like Ipenoxazone are fundamental to its development. These studies are designed to characterize the compound's mechanism of action and its effects on physiological systems. The primary objectives typically include identifying the therapeutic target, evaluating the compound's potency and efficacy, and understanding its mode of action at the molecular, cellular, and whole-animal levels. For an anti-inflammatory analgesic, studies would be designed to assess its ability to reduce inflammation and pain in relevant animal models.

In Vitro and In Vivo Exploratory Studies

Exploratory studies for a compound such as Ipenoxazone would involve a series of in vitro (laboratory-based) and in vivo (animal-based) experiments.

In vitro studies would likely investigate the compound's effects on isolated cells, tissues, or enzymes. For an anti-inflammatory agent, these tests might include assays to measure the inhibition of enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production in immune cells.

In vivo studies would then be conducted in animal models of inflammation and pain to confirm the findings from in vitro experiments. These studies would aim to demonstrate the compound's therapeutic activity in a living organism and to establish a preliminary understanding of its dose-response relationship.

Proof-of-Concept Studies in Drug Development

Proof-of-concept (PoC) studies are a critical milestone in the drug development process. nih.govnih.gov These studies are designed to provide the initial evidence that the drug candidate has the desired therapeutic effect in a relevant disease model and is likely to be effective in humans. nih.govnih.gov For Ipenoxazone, a PoC study would involve testing the compound in a robust animal model that mimics a specific inflammatory or painful condition to a degree that would justify further, more extensive development. nih.gov The goal is to make a "Go/No-Go" decision on whether to proceed with more resource-intensive preclinical and clinical development. nih.gov

Investigational New Drug (IND)-Enabling Preclinical Packages

Before a new drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. criver.comallucent.com This IND-enabling package includes extensive pharmacology, toxicology, and chemistry, manufacturing, and controls (CMC) data. criver.comallucent.combiobuzz.io The toxicology studies are designed to identify potential risks to humans and to establish a safe starting dose for clinical trials. allucent.comals.net These studies typically include single-dose and repeated-dose toxicity studies in at least two animal species. biobuzz.io

Pharmacokinetic and Pharmacodynamic (PK/PD) Research Methodologies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial components of preclinical research.

Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.govlivermetabolism.comnih.gov Studies are conducted to understand how the drug is taken up by the body, where it goes, how it is broken down, and how it is eliminated.

Pharmacodynamics describes what the drug does to the body, which involves studying the relationship between drug concentration and the observed effect. nih.gov For Ipenoxazone, this would involve correlating the concentration of the drug in the body with its anti-inflammatory and analgesic effects.

The integration of PK and PD data is essential for optimizing the dosing regimen and predicting the therapeutic window of a drug candidate.

Metabolic Pathways and Biotransformation Studies of Ipenoxazone

Identification of Metabolic Pathways and Metabolites

While specific detailed metabolic pathways and identified metabolites for Ipenoxazone are not extensively detailed in the provided search results, the general principles of drug metabolism suggest potential routes. Most pharmaceuticals undergo Phase I biotransformation, often catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions chiro.org. Phase I reactions can include processes like N- and O-dealkylation, aliphatic and aromatic hydroxylation, N- and S-oxidation, and deamination upol.cz. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with molecules such as glucuronic acid, sulfate, glutathione (B108866), or amino acids, increasing their water solubility for excretion nih.govupol.cz.

Given the structure of Ipenoxazone, which contains an oxazolidinone ring, an azepane ring, a phenyl group, and an isobutyl group nih.gov, potential metabolic transformations could involve:

Oxidation of the azepane ring or the isobutyl group.

Hydroxylation of the phenyl ring or the aliphatic chains.

Oxidative cleavage of the molecule.

Conjugation of hydroxylated or other functionalized metabolites with glucuronic acid or sulfate.

Research indicates that methodologies such as asymmetric transfer hydrogenation are being explored for the synthesis of pharmaceutical intermediates of Ipenoxazone, suggesting that specific chiral centers and functional groups within the molecule are relevant to its chemical and potentially metabolic properties researchgate.netacs.org.

Enzyme Systems Involved in Ipenoxazone Biotransformation

The primary enzyme systems involved in drug biotransformation are the cytochrome P450 (CYP) enzymes (Phase I) and various transferases (Phase II) nih.govchiro.orgupol.cz. The CYP superfamily of enzymes is responsible for the majority of Phase I reactions, particularly oxidations nih.govupol.cz. Key CYP enzymes involved in drug metabolism include CYP3A4, CYP1A1, CYP1A2, CYP2D6, and CYP2C enzymes chiro.org. Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione S-transferases (GSTs), N-acetyltransferases, and methyltransferases nih.govupol.cz.

While specific studies detailing which of these enzymes metabolize Ipenoxazone were not found in the provided results, it is highly probable that CYP enzymes are involved in its initial biotransformation due to their central role in the metabolism of lipophilic drugs nih.govchiro.org. Subsequent conjugation reactions mediated by Phase II enzymes would likely follow, leading to the formation of more hydrophilic metabolites for excretion nih.govupol.cz. The specific CYP isoforms and Phase II enzymes involved would typically be identified through in vitro studies using human liver microsomes, recombinant enzymes, and hepatocytes, as well as in vivo studies.

Influence on Endogenous Metabolic Regulation

The influence of Ipenoxazone or its metabolites on endogenous metabolic regulation is not explicitly detailed in the provided search results. However, some search results touch upon the general concepts of metabolic regulation and how various factors, including exogenous substances, can influence these processes dntb.gov.uarsc.orgsochob.clnih.govmdpi.comnih.gov.

Endogenous metabolic regulation involves complex networks of metabolic, signaling, and transcriptional pathways that maintain homeostasis rsc.orgnih.gov. The liver plays a crucial role in this regulation by controlling the uptake, utilization, storage, and synthesis of metabolites rsc.org. Enzyme systems involved in drug biotransformation, particularly CYP enzymes, can be influenced by various factors, including other drugs or exogenous substances, leading to induction or inhibition of enzyme activity, which can affect the metabolism of both xenobiotics and some endogenous compounds like steroids nih.govchiro.org.

While there is no direct information on Ipenoxazone's specific effects on endogenous metabolic pathways or regulatory networks in the provided context, it is a relevant area for investigation in understanding the full pharmacological profile of the compound. Studies on the influence of compounds on endogenous metabolism often involve techniques like untargeted metabolomics to identify changes in metabolite levels and affected pathways researchgate.netmdpi.com.

Table 1: Potential Metabolic Transformations of Ipenoxazone

| Type of Transformation | Description | Potential Sites on Ipenoxazone Structure | Involved Enzyme Systems (General) |

| Phase I: Oxidation | Introduction of oxygen or removal of hydrogen. | Azepane ring, isobutyl group, phenyl ring, alkyl linkers. | Cytochrome P450 enzymes |

| Phase I: Hydrolysis | Cleavage of a molecule by reaction with water. | Potentially the oxazolidinone ring under certain conditions. | Hydrolases |

| Phase II: Glucuronidation | Conjugation with glucuronic acid. | Hydroxyl or carboxyl groups (if formed during Phase I). | UDP-glucuronosyltransferases (UGTs) |

| Phase II: Sulfation | Conjugation with sulfate. | Hydroxyl groups (if formed during Phase I). | Sulfotransferases (SULTs) |

| Phase II: Conjugation | Conjugation with glutathione or amino acids. | Electrophilic centers (if formed). | GSTs, Amino acid conjugating enzymes |

(Note: This table outlines potential transformations based on general knowledge of drug metabolism and the structure of Ipenoxazone. Specific experimental data for Ipenoxazone are needed for definitive identification of metabolic pathways and metabolites.)

Clinical Research Trajectories and Implications for Ipenoxazone

Overview of Clinical Trial Phases in Drug Development

The clinical development of a new pharmaceutical agent is a structured, multi-phase process designed to evaluate its safety and efficacy in humans. This process is typically divided into four distinct phases, each with specific objectives.

Before clinical trials can begin in human subjects, extensive preclinical research is conducted. This involves laboratory studies (in vitro) and animal testing (in vivo) to determine the compound's basic pharmacological properties and to assess its potential for toxicity.

Once a compound has shown promise in preclinical studies, an Investigational New Drug (IND) application is submitted to a regulatory authority, such as the U.S. Food and Drug Administration (FDA), to request permission to begin human testing.

The clinical trial phases are as follows:

Phase I: The primary goal of Phase I trials is to assess the safety of a new drug in a small group of healthy volunteers (typically 20-100). This phase helps determine a safe dosage range and identify potential side effects. Pharmacokinetic properties, such as how the drug is absorbed, distributed, metabolized, and excreted, are also studied.

Phase II: Once a drug is determined to be safe in Phase I, it moves to Phase II, which focuses on evaluating its effectiveness for a particular indication in a larger group of patients (several hundred) who have the condition the drug is intended to treat. Phase II trials also continue to gather safety data. These studies are often randomized and controlled, where the investigational drug is compared against a placebo or an existing standard treatment.

Phase III: If a drug demonstrates efficacy in Phase II, it proceeds to large-scale Phase III trials. These studies involve several hundred to several thousand participants and are designed to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely. The successful completion of Phase III is a critical step before a drug can be considered for regulatory approval.

Phase IV: Also known as post-marketing surveillance, Phase IV trials occur after a drug has been approved and is available to the public. These studies are conducted to gather additional information on the drug's long-term risks, benefits, and optimal use in various populations.

The table below summarizes the key aspects of each clinical trial phase.

| Phase | Primary Goal | Typical Number of Participants | Duration |

| Phase I | Safety and Dosage | 20-100 | Several months |

| Phase II | Efficacy and Side Effects | Up to several hundred | Several months to two years |

| Phase III | Efficacy and Monitoring of Adverse Reactions | 300-3,000 | One to four years |

| Phase IV | Post-Marketing Surveillance | Several thousand | Ongoing |

Historical Context: Ipenoxazone's Advancement to Clinical Trial Phase II

As no public information is available for Ipenoxazone, its historical advancement to Clinical Trial Phase II cannot be described. A hypothetical progression would have involved the successful completion of preclinical studies and a Phase I trial that demonstrated an acceptable safety profile in human volunteers.

Methodological Considerations for Future Clinical Research on Ipenoxazone

Should a compound like Ipenoxazone be considered for future clinical research, several methodological considerations would be crucial for designing robust and ethical trials. These include:

Trial Design: The choice of trial design is fundamental. Randomized controlled trials (RCTs) are considered the gold standard for establishing causality between an intervention and an outcome. In an RCT, participants would be randomly assigned to receive either Ipenoxazone or a control (placebo or an active comparator). A double-blind design, where neither the participants nor the investigators know who is receiving the investigational drug, is often employed to minimize bias.

Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure that the study population is appropriate for the research question and to minimize variability that could obscure the drug's effects.

Endpoints: The selection of primary and secondary endpoints is critical. The primary endpoint should be a clinically meaningful outcome that the trial is powered to detect. Secondary endpoints can provide supportive evidence of the drug's efficacy and safety.

Statistical Power: The trial must be adequately powered to detect a statistically significant difference between the treatment and control groups if one truly exists. This involves calculating the required sample size based on the expected effect size and variability.

Ethical Considerations: All clinical research must be conducted ethically, in accordance with the principles of the Declaration of Helsinki and other relevant guidelines. This includes obtaining informed consent from all participants, ensuring a favorable risk-benefit ratio, and maintaining patient confidentiality.

Advanced Computational and Data Driven Research on Ipenoxazone

Virtual Screening and Drug Repurposing Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can significantly reduce the time and cost associated with traditional high-throughput screening methods. Drug repurposing, also known as drug repositioning, is a strategy that investigates existing approved or investigational drugs for new therapeutic purposes. Virtual screening plays a key role in drug repurposing by allowing researchers to computationally screen existing drug libraries against targets associated with different diseases. biorxiv.orgcresset-group.comnih.govfrontiersin.orgresearchgate.net

While general methodologies for virtual screening and drug repurposing are well-established biorxiv.orgcresset-group.comnih.govfrontiersin.orgresearchgate.net, specific applications involving Ipenoxazone in broad virtual screening or repurposing studies were not prominently detailed in the search results. However, computational studies, including density functional theory (DFT) calculations, have been applied in the context of synthesizing intermediates for compounds like Ipenoxazone and Tapentadol, suggesting computational methods are used in optimizing synthetic routes which can be relevant in drug development acs.orgacs.orgresearchgate.net.

Application of Average Quasi-Valence Number (AQVN) and Electron-Ion Interaction Potential (EIIP) Parameters

The Average Quasi-Valence Number (AQVN) and Electron-Ion Interaction Potential (EIIP) are parameters used in some computational approaches to characterize the electronic properties of molecules. These parameters can be utilized in methods aiming to predict the interaction between biological molecules, such as in the in silico screening of molecular libraries. f1000research.com The AQVN and EIIP parameters are described as representing unique physical properties that characterize long-range interactions between biological molecules. f1000research.com Research has shown that a significant percentage of compounds with known activity against certain biological targets, such as Ebola virus infection inhibitors, fall within specific ranges of AQVN and EIIP values, suggesting these parameters can be useful in defining a chemical space for identifying active compounds. f1000research.com

Despite the description of AQVN and EIIP as parameters for in silico screening f1000research.com, specific research directly detailing the application of AQVN and EIIP parameters to Ipenoxazone was not found in the provided search results.

In Silico Profiling for Drug-Target Interactions

In silico profiling for drug-target interactions involves using computational methods to predict how a drug molecule might interact with potential protein targets in the body. This is a fundamental aspect of drug discovery and understanding a drug's mechanism of action and potential off-target effects. globalresearchonline.netbiotech-asia.orgnih.govarxiv.orgplos.org Methods include structure-based approaches, which utilize the 3D structure of the target protein, and ligand-based approaches, which rely on the properties of known active molecules. globalresearchonline.netbiotech-asia.org Chemogenomic approaches, which integrate information about both chemical structures and biological targets, are also employed. globalresearchonline.net

Identifying drug-target interactions is considered a vital part of the drug design process. biotech-asia.orgplos.org Computational methods can predict these interactions based on various data, including chemical structure and protein sequences. nih.gov The use of in silico methods for drug-target interaction prediction has become increasingly important due to the time and cost associated with experimental methods. nih.govplos.org

While the search results discuss in silico methods for predicting drug-target interactions in general globalresearchonline.netbiotech-asia.orgnih.govarxiv.orgplos.org, a specific detailed in silico profiling study focused solely on predicting the targets of Ipenoxazone was not found. However, Ipenoxazone has been mentioned in the context of computational studies related to the synthesis of pharmaceutical intermediates acs.orgacs.orgresearchgate.net and in a patent application discussing computational methods for determining low-energy conformations of compounds and their binding to targets googleapis.com, suggesting computational approaches have been applied in research involving Ipenoxazone, albeit not necessarily in a dedicated, publicly detailed drug-target profiling study within the search results.

Future Research Directions and Translational Perspectives for Ipenoxazone

Exploration of Novel Therapeutic Indications

The exploration of novel therapeutic indications for Ipenoxazone is an active area of research. Studies have investigated its effects as a glutamate (B1630785) blocker on hypoxia-induced firing in the medial vestibular nucleus, suggesting potential effectiveness in addressing vertigo caused by vertebrobasilar insufficiency. nih.gov Ipenoxazone hydrochloride was shown to inhibit hypoxic depolarization and the disappearance of firing induced by hypoxia in medial vestibular nucleus neurons in anesthetized cats, indicating a protective effect against hypoxic neuronal dysfunction. nih.gov

Beyond its established or investigated uses, Ipenoxazone has also appeared in virtual screening studies. For instance, it was identified as a candidate in a virtual screen for repurposing approved and experimental drugs for potential inhibition of Ebola virus infection. f1000research.com While this represents an early-stage computational finding, it highlights the potential for identifying unexpected therapeutic applications through high-throughput screening and repurposing efforts. The study calculated parameters like the electron-ion interaction potential (EIIP) and average quasi-valence number (AQVN) for various molecules, including Ipenoxazone, as part of this screening process. f1000research.com

The compound's identification as a glutamate receptor antagonist nih.gov also suggests potential relevance in a range of neurological disorders where glutamatergic neurotransmission is implicated. Neurological disorders, including epilepsy and dystonia, may involve dysfunctional intracortical inhibition, potentially responding to treatments that modify this activity. medchemexpress.com

Development of Advanced Analogues and Derivatives

The development of advanced analogues and derivatives of Ipenoxazone is crucial for potentially enhancing its therapeutic profile, improving potency, selectivity, or pharmacokinetic properties. Research in synthetic methodologies has provided routes to key pharmaceutical intermediates, including those for Ipenoxazone and related compounds. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

One area of focus involves asymmetric synthesis techniques. For example, catalytic protocols for the enantio- and diastereoselective reduction of α-substituted-β-keto carbonitriles via dynamic kinetic resolution (DKR) and asymmetric transfer hydrogenation (ATH) have been developed. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net These methods efficiently produce β-hydroxy carbonitriles with high yields and excellent enantio- and diastereoselectivities, providing rapid access to pharmaceutical intermediates relevant to compounds like Ipenoxazone. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The study of related compounds, such as Ipenoglan hydrochloride, which may share similar structural features, is considered important in the broader context of discovering and developing new drug candidates. ontosight.ai The ongoing exploration of new chemical entities by researchers and pharmaceutical companies contributes to the field of medicinal chemistry, aiming to identify effective and safe medications. ontosight.ai

Innovations in Ipenoxazone Formulation and Delivery Systems (Methodological Focus)

Innovations in the formulation and delivery of Ipenoxazone are essential for optimizing its therapeutic effect, patient compliance, and potentially targeting specific sites of action. While specific advanced formulations solely for Ipenoxazone are not extensively detailed in the public search results, the compound has been mentioned in the context of various formulation methodologies and drug delivery systems, indicating consideration for diverse administration routes and release profiles.

Ipenoxazone has been included in lists of active ingredients considered for chewable compositions designed for improved properties, such as enhanced disintegration and dissolution. justia.com These formulations may involve powder mixing, granulation with liquid ingredients, and extrusion processes. justia.com The compound has also been mentioned in patents related to modified release dosage forms. googleapis.comorbit.comgoogle.com These systems often utilize techniques like dual retard technology, combining matrix formulations and reservoir formulations to control the release rate of active ingredients over extended periods. googleapis.comorbit.comgoogle.com The methods for creating such formulations can involve hot melt granulation followed by wet granulation or extrusion. googleapis.com These approaches aim to reduce dosing frequency and maintain consistent blood levels. google.com

Beyond traditional oral formulations, advancements in drug delivery systems offer potential future avenues for Ipenoxazone. Microsphere drug delivery systems, for example, encapsulate drugs within polymer spheres for controlled and targeted release, addressing limitations of traditional methods like rapid degradation. cleanroomtechnology.com Fabrication techniques for microspheres include solvent evaporation, spray drying, coacervation, and electrospraying. cleanroomtechnology.com Transdermal patches represent another non-invasive method for drug delivery, offering advantages like bypassing first-pass metabolism and providing continuous dosing. alraziuni.edu.ye Recent innovations in transdermal patches include smart patches with sensors and 3D-printed patches for personalized medicine. alraziuni.edu.ye While the application of these specific advanced systems to Ipenoxazone is not explicitly detailed, the methodologies developed in these areas could potentially be explored for optimizing Ipenoxazone delivery in the future. The broader field of innovative delivery and release systems for active substances in cancer treatment, for instance, highlights the use of microemulsions, nanoemulsions, and cyclodextrins to improve solubility, bioavailability, and stability of poorly aqueous-soluble drugs. nih.gov These methodological advancements in drug delivery could inform future research into Ipenoxazone formulations.

Bridging Preclinical Findings to Clinical Translation

Bridging preclinical findings to clinical translation is a critical phase in the development of any potential therapeutic agent, including Ipenoxazone. This process involves demonstrating the safety and efficacy of a compound in relevant preclinical models before advancing to human clinical trials. Despite promising preclinical results, the translation to clinical success can be challenging, with many candidates failing during clinical trials. frontiersin.orgscienceopen.comfrontiersin.org

A key aspect of successful translation is the use of rigorous preclinical testing and appropriate translational models. frontiersin.orgcrownbio.comisscr.org Preclinical studies should aim to establish a compelling scientific rationale and a plausible mechanism of action for the intervention. isscr.org For compounds like Ipenoxazone, which have shown effects on neuronal activity nih.gov and act as a glutamate receptor antagonist nih.gov, preclinical studies would ideally provide evidence connecting its therapeutic activity in animal models to relevant pathophysiological processes. isscr.org This includes studies on the localization of the compound and how this relates to its proposed mechanism. isscr.org

The development and validation of robust and sensitive biomarkers early in the drug development process can also aid translation by providing insights into the compound's mechanism of action and pharmacodynamic response. crownbio.com These biomarkers can potentially be translated into the clinic to identify patient populations most likely to benefit from treatment. crownbio.com

Q & A

Q. What experimental models are most suitable for studying Ipenoxazone’s muscle relaxant effects, and how should they be validated?

- Methodological Answer : Preclinical studies often employ rodent models (e.g., mice/rats) to assess muscle relaxation efficacy via behavioral assays (e.g., rotarod or grip strength tests). In vitro models, such as isolated nerve-muscle preparations, can quantify neuromuscular blockade . Validation requires comparison with established muscle relaxants (e.g., baclofen) and reproducibility across multiple trials. Ensure models align with the specific neuromuscular pathway under investigation (e.g., GABAergic vs. glycine receptor modulation) .

Q. How can researchers characterize Ipenoxazone’s pharmacokinetic profile to ensure reliable dosing in animal studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or LC-MS to measure plasma/tissue concentrations over time. Key parameters include bioavailability, half-life (), and volume of distribution. Dose-response curves should account for interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). Cross-validate results with in silico pharmacokinetic simulations (e.g., using GastroPlus) .

Q. What are the critical steps for ensuring purity and stability of Ipenoxazone in experimental formulations?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use NMR and mass spectrometry to confirm chemical identity and purity (>98% by HPLC). For in vivo use, ensure solubility via co-solvents (e.g., DMSO) or liposomal encapsulation. Document batch-specific variations to mitigate experimental bias .

Advanced Research Questions

Q. How can contradictions in Ipenoxazone’s reported efficacy across studies be systematically resolved?

- Methodological Answer : Perform a meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, species-specific responses). Replicate conflicting experiments under standardized conditions, controlling for batch purity, anesthesia protocols, and measurement tools (e.g., force transducers vs. electromyography). Apply statistical tools like sensitivity analysis to quantify uncertainty sources .

Q. What strategies optimize experimental protocols for studying Ipenoxazone’s off-target effects in CNS tissues?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map off-target interactions in brain/spinal cord tissues. Use CRISPR-Cas9 knockouts of suspected receptors (e.g., NMDA or GABA) to isolate mechanisms. Validate findings with ex vivo electrophysiology (patch-clamp) in neuronal slices. Cross-reference with databases like ChEMBL for known ligand-receptor affinities .

Q. How should researchers design dose-escalation studies to balance efficacy and toxicity thresholds for Ipenoxazone?

- Methodological Answer : Implement a modified Fibonacci sequence for dose increments, starting at 10% of the median lethal dose (LD) in rodents. Monitor biomarkers (e.g., serum creatine kinase for muscle toxicity) and behavioral endpoints. Use Bayesian adaptive designs to dynamically adjust dosing based on interim toxicity/efficacy data. Compare outcomes to pharmacodynamic models (e.g., Emax models) .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing Ipenoxazone’s dose-dependent effects in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability in response. For non-linear relationships, apply polynomial regression or spline functions. Stratify data by covariates (e.g., age, sex) to identify subpopulation-specific effects. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How can researchers address publication bias when synthesizing Ipenoxazone’s preclinical data?

- Methodological Answer : Conduct a funnel plot analysis to detect asymmetry in published effect sizes. Include gray literature (e.g., conference abstracts, dissertations) and unpublished datasets via platforms like Open Science Framework. Use trim-and-fill methods to estimate missing studies. Transparency in reporting negative results is critical to avoid overestimating efficacy .

Experimental Reproducibility

Q. What protocols ensure reproducibility of Ipenoxazone’s neuromuscular blockade assays across laboratories?

- Methodological Answer : Standardize equipment calibration (e.g., force transducers), ambient temperature, and animal housing conditions. Share detailed protocols via platforms like protocols.io . Use blinded experimenters and automated data collection to minimize bias. Cross-validate results with external labs using harmonized SOPs .

Q. How can researchers validate computational predictions of Ipenoxazone’s binding affinity for novel targets?

- Methodological Answer :

Perform molecular docking simulations (e.g., AutoDock Vina) followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Compare predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Cross-check with cryo-EM structures if available .

Literature & Evidence Synthesis

Q. What criteria should guide the selection of high-quality studies for a systematic review on Ipenoxazone?

- Methodological Answer :

Prioritize peer-reviewed studies with transparent methodology (e.g., randomization, blinding). Exclude studies lacking purity data or using unvalidated models. Assess risk of bias via tools like SYRCLE’s RoB tool for animal studies. Synthesize findings using GRADE criteria to evaluate evidence strength .

Q. Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for Ipenoxazone?

- Methodological Answer :

Investigate bioavailability limitations (e.g., blood-brain barrier penetration) using pharmacokinetic-pharmacodynamic (PK-PD) modeling. Perform ex vivo assays (e.g., brain slice electrophysiology) to bridge the gap. Consider species-specific metabolic pathways (e.g., CYP450 isoforms) that may alter active metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.